4-chloro-N-(4-iodophenyl)butanamide
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Overview
Description
4-chloro-N-(4-iodophenyl)butanamide is an organic compound with the molecular formula C10H11ClINO It is a derivative of butanamide, featuring both chloro and iodo substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-iodophenyl)butanamide typically involves the reaction of 4-iodoaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-iodophenyl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-N-(4-iodophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-iodophenyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of chloro and iodo groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-bromophenyl)butanamide
- 4-chloro-N-(4-fluorophenyl)butanamide
- 4-chloro-N-(4-methylphenyl)butanamide
Uniqueness
4-chloro-N-(4-iodophenyl)butanamide is unique due to the presence of both chloro and iodo substituents, which can significantly affect its chemical reactivity and biological activity. The iodo group, in particular, can participate in unique coupling reactions that are not possible with other halogens.
Properties
IUPAC Name |
4-chloro-N-(4-iodophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNUYAQWWMXBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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